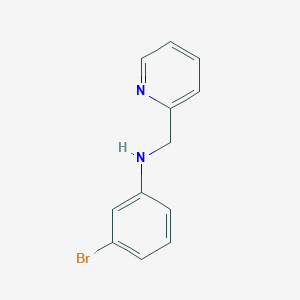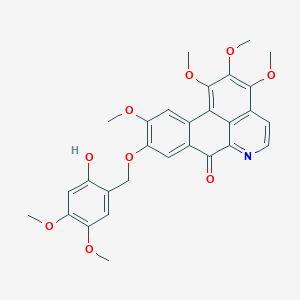
N3-Tetrahydrofurfuryluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-Tetrahydrofurfuryluridine is a nucleoside derivative, specifically a modified nucleoside. It is known for its significant biomedical applications, particularly in the treatment of various malignancies and viral infections. The compound has a molecular formula of C14H20N2O7 and a molecular weight of 328.32 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-Tetrahydrofurfuryluridine typically involves the modification of uridine. One common method includes the reaction of uridine with tetrahydrofurfuryl chloride in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N3-Tetrahydrofurfuryluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the tetrahydrofurfuryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with additional oxygen functionalities, while reduction can produce deoxygenated analogs .
科学的研究の応用
N3-Tetrahydrofurfuryluridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies involving nucleoside metabolism and enzyme interactions.
Medicine: Investigated for its antiviral properties, particularly against RNA viruses.
Industry: Utilized in the development of antiviral drugs and therapeutic agents.
作用機序
N3-Tetrahydrofurfuryluridine exerts its effects by incorporating into the viral RNA, leading to the termination of RNA synthesis. This disruption of viral genome amplification is a key mechanism by which it inhibits viral replication. The compound targets viral RNA polymerase, interfering with the enzyme’s ability to synthesize viral RNA.
類似化合物との比較
Similar Compounds
Uridine: The parent compound of N3-Tetrahydrofurfuryluridine.
Azidothymidine (AZT): Another nucleoside analog with antiviral properties.
Ribavirin: A nucleoside analog used to treat various viral infections.
Uniqueness
This compound is unique due to its tetrahydrofurfuryl group, which enhances its stability and bioavailability compared to other nucleoside analogs. This modification also contributes to its potent antiviral activity, making it a valuable compound in antiviral research and drug development.
特性
分子式 |
C14H20N2O7 |
|---|---|
分子量 |
328.32 g/mol |
IUPAC名 |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H20N2O7/c17-7-9-11(19)12(20)13(23-9)15-4-3-10(18)16(14(15)21)6-8-2-1-5-22-8/h3-4,8-9,11-13,17,19-20H,1-2,5-7H2 |
InChIキー |
HBWAFTROEHIWBO-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide](/img/structure/B12096627.png)




![2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B12096655.png)
